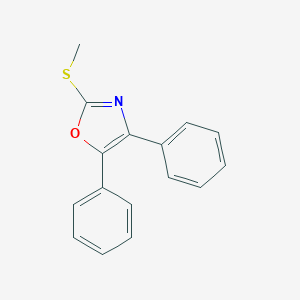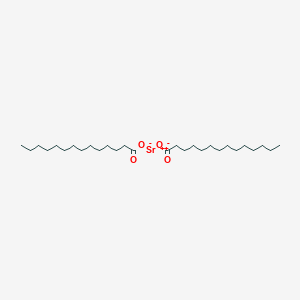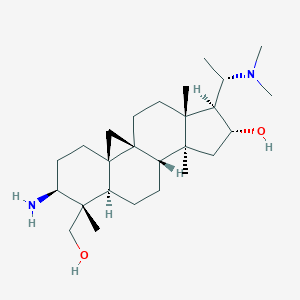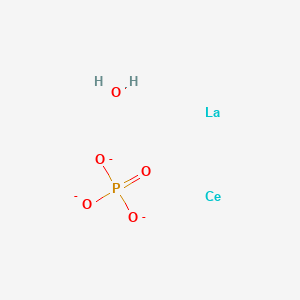
2,3-Dihydro-1,4-benzodioxin-5-ol
概要
説明
Synthesis Analysis
The synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ol involves various strategies, including Cu2O-catalyzed tandem ring-opening/coupling cyclization processes, which have been shown to yield moderate to good yields of the target compound (Bao et al., 2008). Other methods include reactions of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines under basic conditions (Bozzo et al., 2003).
Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1,4-benzodioxin-5-ol is characterized by its cyclic benzodioxin backbone with a hydroxyl group at the 5-position. Structural analyses, including UV, PMR, and IR spectroscopy, have authenticated the structures of these compounds, highlighting their stability and unique chemical behavior (Katrizky et al., 1966).
Chemical Reactions and Properties
2,3-Dihydro-1,4-benzodioxin-5-ol undergoes various chemical reactions, including Diels-Alder cycloadditions, providing pathways to synthesize tri- and tetracyclic systems (Ruiz et al., 1992). Its chemical properties are influenced by the presence of the hydroxyl group, allowing for further functionalization and derivatization.
Physical Properties Analysis
The physical properties of 2,3-Dihydro-1,4-benzodioxin-5-ol, such as melting point, boiling point, and solubility, are critical for its application in material science and chemistry. Although specific studies on these properties were not found in the searched literature, these properties typically depend on the molecular structure and substituents present in the compound.
Chemical Properties Analysis
2,3-Dihydro-1,4-benzodioxin-5-ol exhibits unique chemical properties due to its benzodioxin structure and hydroxyl group. It has been explored for its potential as a precursor for the synthesis of various therapeutically relevant compounds and for its role in chemical reactions as both a reactant and a catalyst in organic synthesis (Bozzo et al., 2003).
科学的研究の応用
-
Optoelectronic Applications
- Field : Materials Science
- Application : Used in the synthesis of a novel organic nonlinear optical (NLO) material .
- Method : The material was synthesized by reflux method and single crystals were grown by slow evaporation technique .
- Results : The material exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave (CW) regime . It was suggested that the studied molecule could be a potential NLO material for frequency generator, optical limiters, and optical switching applications .
-
High-Energy-Density Material
- Field : Molecular Research on Energetic Materials
- Application : Used in the synthesis of 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a potential high-energy-density material .
- Method : The synthesis of TNBD was developed with a yield of 81% . The structure of this compound was investigated by X-ray crystallography .
- Results : The detonation properties of TNBD calculated by the EXPLO 5 code were slightly superior in comparison to standard high-energy material—tetryl . The results suggest TNBD can be a potential thermostable high-energy and -density material .
-
Treatment of Inflammatory Diseases
-
Diuretic and Antihypertensive Properties
-
Synthesis of Nonlinear Optical Material
- Field : Optoelectronics
- Application : Used in the synthesis of a novel organic nonlinear optical (NLO) material .
- Method : The material was synthesized by reflux method and single crystals were grown by slow evaporation technique .
- Results : The material exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave (CW) regime . It was suggested that the studied molecule could be a potential NLO material for frequency generator, optical limiters, and optical switching applications .
-
Synthesis of Benzoxathiine Derivatives
- Field : Chemical, Agrochemical, Medicinal, and Pharmaceutical Research
- Application : 2,3-Dihydrobenzoxathiine derivatives are a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds .
- Results : These compounds have been used as anticancer agents, artificial sweeteners, estrogenic agent, antioxidant, serotonin (5-HT 2C) inhibitor, and antimycotic agent .
-
Synthesis of Nonlinear Optical Material
- Field : Optoelectronics
- Application : Used in the synthesis of a novel organic nonlinear optical (NLO) material 2- (6-chloropyridin-3-yl)-N’- (2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA) .
- Method : The material was synthesized by reflux method. Single crystals were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method .
- Results : The title compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave (CW) regime . The nonlinear optical parameters were calculated using time-dependent Hartree–Fock (TDHF) method . The overall obtained results suggested that the studied CDA molecule could be a potential NLO material for frequency generator, optical limiters and optical switching applications .
-
Mass Spectrum Analysis
Safety And Hazards
The safety information for 2,3-Dihydro-1,4-benzodioxin-5-ol includes a warning signal word and hazard statements H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
将来の方向性
The 2,3-dihydro-1,4-benzodioxin structure is present in a large number of structures of therapeutic agents possessing important biological activities . The bioisosteric replacement of benzene by pyridine in compounds containing the 2-substituted-2,3-dihydro-1,4-benzodioxin core has yielded derivatives of biological interest in diverse therapeutic areas such as central nervous system and cardiovascular diseases .
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXSSRPZRAIXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145557 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-5-ol | |
CAS RN |
10288-36-5 | |
| Record name | 5-Hydroxy-1,4-benzodioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10288-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDRO-1,4-BENZODIOXIN-5-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SES1T8T44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)

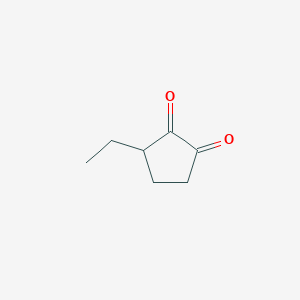
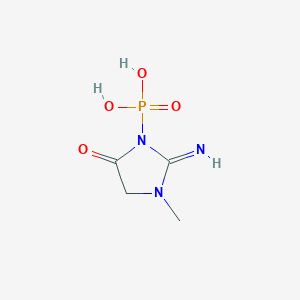


![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)

![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
